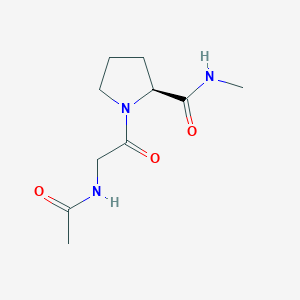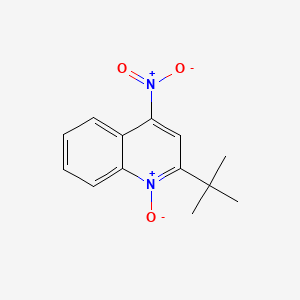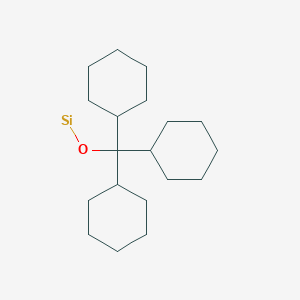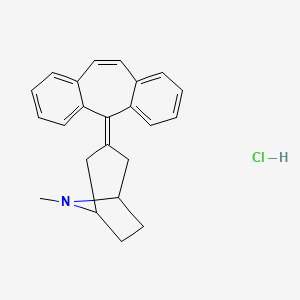
2-Formylphenyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formylphenyl selenocyanate is an organoselenium compound characterized by the presence of a formyl group and a selenocyanate group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylphenyl selenocyanate typically involves the reaction of 2-formylphenyl halides with potassium selenocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the temperature maintained at around 60-80°C. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the selenocyanate group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Formylphenyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acids or diselenides.
Reduction: The compound can be reduced to form selenols or selenides.
Substitution: The formyl group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the formyl group under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Seleninic acids, diselenides.
Reduction: Selenols, selenides.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other selenium-containing compounds.
Biology: Investigated for its potential as an antioxidant and its role in redox biology.
Medicine: Studied for its anticancer and chemopreventive properties. It has shown promise in inhibiting the growth of certain cancer cell lines.
Mécanisme D'action
2-Formylphenyl selenocyanate can be compared with other selenocyanate-containing compounds such as:
- Benzyl selenocyanate
- Phenyl selenocyanate
- 4-Aminophenyl selenocyanate
Uniqueness:
- This compound stands out due to the presence of the formyl group, which adds an additional reactive site for chemical modifications and interactions. This makes it more versatile in synthetic applications compared to other selenocyanates that lack this functional group.
Comparaison Avec Des Composés Similaires
- Benzyl selenocyanate: Lacks the formyl group, making it less reactive in certain types of chemical reactions.
- Phenyl selenocyanate: Similar structure but without the formyl group, limiting its applications in redox biology.
- 4-Aminophenyl selenocyanate: Contains an amino group instead of a formyl group, leading to different reactivity and biological activity.
Propriétés
Numéro CAS |
36898-58-5 |
|---|---|
Formule moléculaire |
C8H5NOSe |
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
(2-formylphenyl) selenocyanate |
InChI |
InChI=1S/C8H5NOSe/c9-6-11-8-4-2-1-3-7(8)5-10/h1-5H |
Clé InChI |
MATIJAULRDHFHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)

![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
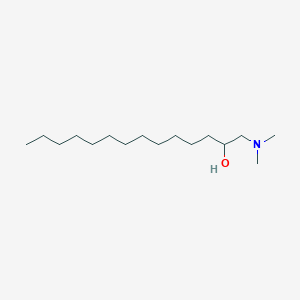
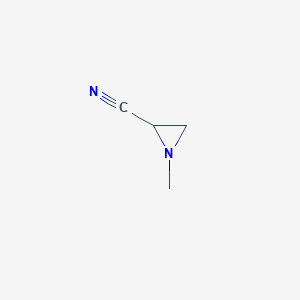
![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
